Penicillin DF
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAZKHULUUVWCY-JFGNBEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196339 | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4493-18-9 | |
| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin DF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMYLPENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2891Q2PTF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Penicillin Df Action
Inhibition of Bacterial Peptidoglycan Cell Wall Synthesis
The bacterial cell wall is a robust, net-like macromolecule composed primarily of peptidoglycan, which provides structural rigidity, maintains cell shape, and protects the cell from osmotic lysis. pharmaffiliates.comnih.govbldpharm.comdrugfuture.com Throughout a bacterial lifecycle, the peptidoglycan cell wall undergoes continuous remodeling to accommodate growth and replication. pharmaffiliates.comnih.gov A crucial step in this synthesis involves the cross-linking of individual peptidoglycan chains, a process essential for forming a stable and functional cell wall. pharmaffiliates.comnih.govbldpharm.com Penicillin DF, like other beta-lactam antibiotics, acts by inhibiting the completion of this vital cross-linking step in peptidoglycan synthesis. nih.govmedkoo.compharmaffiliates.comnih.govbldpharm.comdrugfuture.com
Penicillin-Binding Proteins (PBPs) as Critical Molecular Targets
The enzymes responsible for catalyzing the cross-linking of peptidoglycan strands are known as penicillin-binding proteins (PBPs). medkoo.compharmaffiliates.comnih.govdrugfuture.com These enzymes, often referred to as DD-transpeptidases, are anchored in the bacterial cell membrane and are indispensable for bacterial growth, cell division, and maintaining cellular structure. pharmaffiliates.comnih.govdrugfuture.com this compound specifically targets these PBPs, thereby disrupting their enzymatic activity and preventing the formation of a stable bacterial cell wall. medkoo.comnih.govdrugfuture.com More than eight different PBPs have been identified, with PBP1 and PBP3 being particularly critical for penicillin's antibacterial effects.
The inhibitory action of this compound on PBPs involves the formation of a stable, covalent bond. The characteristic four-membered beta-lactam ring present in this compound is central to this interaction. medkoo.compharmaffiliates.combldpharm.com Upon binding to the catalytic cleft of a PBP, the beta-lactam amide bond of this compound is ruptured, leading to the formation of a covalent bond with a catalytic serine residue located in the active site of the PBP. bldpharm.com This reaction results in a stable acyl-enzyme complex, which effectively inactivates the PBP. The resulting acyl-enzyme complex is hydrolyzed very slowly, preventing the enzyme from performing its essential function of peptidoglycan cross-linking.
The ability of this compound to bind to and inactivate PBPs stems from its structural resemblance to the natural substrate of these enzymes. PBPs normally catalyze the cross-linking reaction by recognizing and cleaving the terminal D-Ala-D-Ala dipeptide sequence of the peptidoglycan precursor pentapeptide. bldpharm.com this compound, particularly its beta-lactam structure, mimics this D-Ala-D-Ala dipeptide in an elongated conformation, especially regarding the distribution of electrostatic-negative wells. This structural mimicry allows this compound to bind competitively to the active site of PBPs, acting as a "suicide inhibitor." The active site serine of the PBP attacks the carbonyl carbon of the beta-lactam ring, similar to how it would attack the penultimate D-Ala of the natural substrate, leading to the irreversible acylation and inactivation of the enzyme.
Bactericidal Effects on Bacterial Cell Integrity
The inhibition of peptidoglycan cross-linking by this compound has profound consequences for bacterial cell integrity. As the bacterial cell attempts to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure. medkoo.compharmaffiliates.combldpharm.comdrugfuture.com This leads to defects in cell wall structure, resulting in irregularities in cell shape, the formation of bulges, and ultimately, the uncontrolled influx of water into the cell. medkoo.compharmaffiliates.combldpharm.comdrugfuture.com This osmotic imbalance culminates in cell lysis and death, rendering this compound a bactericidal antibiotic. nih.govmedkoo.compharmaffiliates.combldpharm.comdrugfuture.com Since human cells lack a peptidoglycan cell wall, this compound specifically targets bacterial cells without affecting human cells. pharmaffiliates.combldpharm.com
Mechanistic Basis of Differential Activity against Bacterial Species (e.g., Gram-Positive vs. Gram-Negative)
The effectiveness of this compound, like other penicillins, can vary between different bacterial species, particularly between Gram-positive and Gram-negative bacteria, due to fundamental differences in their cell envelope structures. pharmaffiliates.comdrugfuture.com
Gram-Positive Bacteria: These bacteria possess a relatively thick cell wall with a high content of peptidoglycan, which is readily accessible to penicillin. pharmaffiliates.comdrugfuture.com The absence of an outer membrane allows this compound easy access to the PBPs located on the cytoplasmic membrane, making these bacteria generally more susceptible. pharmaffiliates.comdrugfuture.com
Gram-Negative Bacteria: In contrast, Gram-negative bacteria have a thinner peptidoglycan layer situated between the cytoplasmic membrane and an outer membrane. pharmaffiliates.comdrugfuture.com This outer membrane, which contains lipopolysaccharides (LPS), acts as an additional barrier that can restrict the entry of antibiotics. pharmaffiliates.comdrugfuture.com For this compound to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must diffuse through aqueous channels called porins, which are outer membrane proteins. medkoo.com The rate of diffusion through porins is influenced by the size of the antibiotic molecule. While many penicillins can pass through porins, their effectiveness can be limited by the number and specific characteristics of these channels, making Gram-negative bacteria less susceptible to some penicillins compared to Gram-positive bacteria. medkoo.compharmaffiliates.comdrugfuture.com
Compound Information Table
| Property | Value |
| Compound Name | This compound |
| Synonyms | Amylpenicillin, Dihydropenicillin F, Hexanoylpenicillin |
| CAS Number | 4493-18-9 |
| PubChem CID | 107556 |
| Chemical Formula | C₁₄H₂₂N₂O₄S |
| Molecular Weight | 314.40 g/mol |
| IUPAC Name | (2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Mechanisms of Antimicrobial Resistance to Penicillin Df
Enzymatic Inactivation by Beta-Lactamases (Penicillinases)
One of the most prevalent and clinically significant mechanisms of resistance to Penicillin DF is the enzymatic hydrolysis of its beta-lactam ring by bacterial enzymes known as beta-lactamases, often referred to as penicillinases when they specifically target penicillins. nih.govwikipedia.org This enzymatic action renders the antibiotic inactive before it can exert its antimicrobial effect. wikipedia.orgmdpi.com
Beta-lactamases catalyze the hydrolysis of the amide bond within the four-membered beta-lactam ring, which is the defining structural feature and the pharmacophore of this compound and other beta-lactam antibiotics. wikipedia.orgmdpi.com This hydrolysis reaction involves a two-step process: acylation and deacylation. mdpi.comnih.govresearchgate.net
In the acylation step, a nucleophilic serine residue in the active site of serine beta-lactamases (Classes A, C, and D) attacks the carbonyl carbon of the beta-lactam ring of this compound, forming a covalent acyl-enzyme intermediate. mdpi.comnih.govresearchgate.netpnas.org Concomitantly, a proton is transferred to the nitrogen of the beta-lactam ring. pnas.org For metallo-beta-lactamases (Class B), the mechanism differs as they utilize one or two active-site zinc ions to facilitate hydrolysis, where a water molecule coordinated by zinc acts as the nucleophile to break the amide bond. mdpi.comnih.govnih.govacs.org
Subsequently, in the deacylation step, a water molecule attacks the covalent acyl-enzyme intermediate, leading to the release of the hydrolyzed, inactive this compound product and regeneration of the free enzyme. mdpi.comnih.govresearchgate.netpnas.org This destruction of the beta-lactam ring eliminates the antimicrobial activity of this compound, as the intact ring is crucial for its binding to penicillin-binding proteins (PBPs). wikipedia.orgyoutube.com
Beta-lactamases are highly diverse, with over 2000 known types identified. mdpi.comnih.gov They are classified using two main schemes: molecular classification (Ambler classification) and functional classification (Bush-Jacoby-Medeiros system). nih.govnih.gov
The Ambler molecular classification divides beta-lactamases into four classes (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms:
Class A, C, and D: These are serine beta-lactamases (SBLs) that possess a serine residue in their active site for catalysis. mdpi.comnih.govmicrobiologyresearch.org Class A is the most diverse, including broad-spectrum beta-lactamases (e.g., TEM, SHV) and extended-spectrum beta-lactamases (ESBLs), as well as carbapenemases (e.g., KPC). microbiologyresearch.orgmsdmanuals.com Class C enzymes are primarily cephalosporinases (e.g., AmpC), while Class D (oxacillinases, OXAs) primarily hydrolyze narrow-spectrum penicillins, though some variants can hydrolyze carbapenems. nih.govmsdmanuals.com
Class B: These are metallo-beta-lactamases (MBLs) that require divalent zinc ions for their hydrolytic activity. mdpi.comnih.govnih.gov MBLs are particularly concerning as they can hydrolyze nearly all beta-lactam antibiotics, including carbapenems, which were once considered "antibiotics of last resort." mdpi.commdpi.com Examples include NDM, IMP, and VIM enzymes. msdmanuals.commdpi.com
The Bush-Jacoby-Medeiros functional classification groups enzymes based on their substrate and inhibitor profiles, correlating with their phenotypic resistance in clinical isolates. nih.govnih.gov This system categorizes beta-lactamases into groups that generally align with the molecular classes, providing a more clinically relevant perspective on their activity. nih.gov
The evolutionary diversity of beta-lactamases is extensive, with their origins estimated to be billions of years ago. ucv.veresearchgate.net They have evolved multiple times from distinct evolutionary origins, including from penicillin-binding protein-like and metallo-beta-lactamase superfamilies, demonstrating convergent evolution. nih.govresearchgate.net The widespread use of beta-lactam antibiotics has significantly accelerated the selection and diversification of these resistance genes, leading to a vast array of enzymes with varied substrate specificities. pnas.orgfrontiersin.orgasm.org
Table 1: Classification of Beta-Lactamases and Their Characteristics
| Ambler Class | Catalytic Mechanism | Primary Substrates (Examples) | Clinical Significance |
| A | Serine-dependent | Penicillins, Cephalosporins (ESBLs), Carbapenems (KPCs) | Broad-spectrum resistance, ESBLs, Carbapenemases |
| B | Zinc-dependent | Penicillins, Cephalosporins, Carbapenems (MBLs) | Broadest spectrum, often resistant to inhibitors |
| C | Serine-dependent | Cephalosporins (AmpC) | Chromosomal or plasmid-mediated cephalosporinase |
| D | Serine-dependent | Penicillins (Oxacillinases), some Carbapenems | Variable spectrum, some carbapenemase activity |
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes located in the cytoplasmic membrane that are crucial for peptidoglycan synthesis, the main component of the bacterial cell wall. nih.govmdpi.comoup.com this compound exerts its antibacterial action by binding to and inhibiting these PBPs, thereby weakening the cell wall and leading to cell death. nih.govbcm.edu Bacteria can develop resistance to this compound by altering these target proteins. nih.govyoutube.comnih.gov
A common mechanism of resistance, particularly in Gram-positive bacteria, involves structural changes in existing PBPs that result in a reduced binding affinity for this compound. nih.govnih.govasm.orgplos.org These modifications, often accumulated through mutations, allow the altered PBPs to continue their essential role in cell wall synthesis even in the presence of the antibiotic. youtube.comnih.govmdpi.com
For instance, in Streptococcus pneumoniae, beta-lactam resistance is primarily attributed to the acquisition of PBP genes from related species through recombination, leading to altered PBPs (e.g., PBP1a, PBP2b, PBP2x) that bind this compound with lower affinity. oup.cometflin.com Research findings indicate that specific amino acid substitutions, such as T446A in PBP2b, can significantly reduce penicillin binding affinity. etflin.com High levels of resistance in S. pneumoniae are often achieved through a combination of multiple PBP changes. etflin.com
Table 2: Examples of PBP Modifications Leading to Reduced Binding Affinity
| Bacterial Species | Altered PBPs | Mechanism of Resistance | Effect on this compound Binding |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Acquisition of altered PBP genes via recombination | Significantly reduced affinity, allowing cell wall synthesis |
| Staphylococcus aureus (mildly resistant) | PBP2, PBP3, PBP1, PBP4 | Structural changes, altered acylation/deacylation rates | Poor binding to specific PBPs, reduced intensity of PBPs |
Another critical mechanism is the acquisition of novel PBPs that are inherently resistant to this compound and other beta-lactam antibiotics. The most prominent example is the acquisition of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govbcm.edumdpi.comdovepress.com
PBP2a, also referred to as PBP2', is encoded by the mecA gene, which is typically found within a mobile genetic element called the staphylococcal chromosomal cassette mec (SCCmec). nih.govmdpi.comdovepress.comresearchgate.net This acquired PBP2a acts as a surrogate enzyme, taking over the transpeptidase function of normal S. aureus PBPs when they are inhibited by beta-lactam antibiotics like this compound. mdpi.comresearchgate.netnih.gov PBP2a exhibits a significantly lower affinity for these antibiotics, allowing MRSA to maintain peptidoglycan biosynthesis and cell wall integrity even in the presence of high concentrations of this compound. bcm.edumdpi.comdovepress.comnih.gov This mechanism confers broad resistance to most beta-lactam antibiotics. dovepress.com
Reduced Permeability of Bacterial Cell Envelopes
Reduced permeability of the bacterial cell envelope is another mechanism contributing to resistance to this compound, particularly in Gram-negative bacteria. nih.govnih.govnih.govfrontiersin.org Gram-negative bacteria possess an outer membrane that acts as a significant barrier, restricting the entry of hydrophilic compounds, including many antibiotics. nih.govbristol.ac.ukmdpi.com
For this compound to reach its PBP targets located in the periplasmic space or cytoplasmic membrane, it must traverse this outer membrane, typically through protein channels called porins. nih.govbristol.ac.ukmdpi.com Bacteria can reduce the influx of antibiotics by:
Decreasing the number of porins: Mutations can lead to the inactivation or downregulation of porin proteins, thereby reducing the number of entry channels for this compound. nih.govfrontiersin.orgmdpi.com
Altering porin structure: Modifications to porin channels can change their pore diameter or physicochemical properties, making them less permeable to this compound. nih.govmdpi.com
Increasing efflux pump activity: Many bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching inhibitory concentrations at their targets. frontiersin.orgbristol.ac.uk Overexpression of these pumps can lead to a multidrug-resistant phenotype. frontiersin.orgbristol.ac.uk
The combination of reduced entry through porins and increased efflux by pumps is often referred to as "reduced permeability" and can significantly contribute to antibiotic resistance, either on its own or by enhancing the effectiveness of other resistance mechanisms, such as beta-lactamase production. nih.govbristol.ac.uk This mechanism is particularly effective in Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacteriaceae. nih.govbristol.ac.uk
Outer Membrane Modifications and Porin Downregulation in Gram-Negative Bacteria
Gram-negative bacteria possess a unique outer membrane that acts as a formidable barrier, inherently limiting the entry of many antibiotics, including this compound nih.govfrontiersin.orgmcgill.ca. For hydrophilic antibiotics like β-lactams, specialized channel proteins called porins are crucial for their passage across this outer membrane into the periplasmic space, where their targets, such as penicillin-binding proteins (PBPs), are located frontiersin.orgresearchgate.netasm.orgnih.gov.
A significant resistance mechanism employed by Gram-negative bacteria involves the modification or downregulation of these porin channels. Mutations leading to the inactivation or reduced expression of porin proteins, such as OprD in Pseudomonas aeruginosa or OmpK and CarO in Acinetobacter baumannii, directly decrease the permeability of the outer membrane. This reduction in permeability restricts the influx of this compound, preventing it from reaching its target in sufficient concentrations to exert its antimicrobial effect frontiersin.orgmcgill.caresearchgate.netnih.govasm.org. Furthermore, broader outer membrane remodeling, which can involve alterations in membrane lipids and proteins, contributes to decreased antibiotic influx and enhanced survival of the bacteria nih.gov.
Adaptive Cell Wall Changes in Gram-Positive Bacteria
Unlike Gram-negative bacteria, Gram-positive bacteria lack an outer membrane. Their primary defense against cell wall-targeting antibiotics like this compound often involves adaptive changes to their robust peptidoglycan cell wall structure itself nih.govmdpi.com. The bacterial cell wall, primarily composed of peptidoglycan, is the direct target of this compound, which inhibits the transpeptidase enzymes (PBPs) responsible for cross-linking peptidoglycan layers ontosight.aiourworldindata.orgnih.gov.
A key resistance mechanism in Gram-positive bacteria involves alterations in their penicillin-binding proteins (PBPs). Bacteria can modify the structure or number of their existing PBPs, or acquire novel PBPs that exhibit a reduced affinity for β-lactam antibiotics mdpi.comnih.govwikipedia.org. A prominent example is Methicillin-Resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. This gene encodes a modified PBP, known as PBP2A, which can continue to synthesize the cell wall effectively even in the presence of β-lactam antibiotics, rendering them ineffective mcgill.camdpi.comwikipedia.org. Beyond PBP modifications, some Gram-positive bacteria can increase the thickness of their peptidoglycan cell wall, physically impeding antibiotic access to its target mcgill.ca. Bacteria also exhibit the ability to actively modify the composition of their peptidoglycan components, including variations in peptide composition, cross-linking patterns, and glycan strand structures, as an adaptive response to environmental stresses, including antibiotic exposure portlandpress.com.
Overexpression of Efflux Pump Systems
Efflux pumps are ubiquitous active transporter proteins found in the cytoplasmic membrane of both Gram-negative and Gram-positive bacteria. These systems function by actively expelling a wide range of structurally diverse compounds, including antibiotics like this compound, from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels nih.govmdpi.comwikipedia.orgnih.govnih.govdovepress.com.
Overexpression of efflux pump systems is a common and highly effective mechanism contributing to multidrug resistance (MDR) in various bacterial pathogens frontiersin.orgnih.govmdpi.comwikipedia.orgnih.govdovepress.com. The genes encoding these efflux pumps can be located on the bacterial chromosome, conferring intrinsic resistance, or on mobile genetic elements such as plasmids, contributing to acquired resistance and facilitating their rapid dissemination wikipedia.orgdovepress.com.
In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly significant. Examples include the AcrAB-TolC system in Escherichia coli, MexAB-OprM in Pseudomonas aeruginosa, and AdeABC in Acinetobacter baumannii. These tripartite systems span both the inner and outer membranes, forming a continuous conduit for antibiotic extrusion asm.orgmdpi.comwikipedia.orgnih.govnih.govdovepress.com. The expression of efflux pumps can be induced by the presence of antibiotics, further enhancing resistance wikipedia.org.
Role of Horizontal Gene Transfer in Resistance Dissemination
Horizontal gene transfer (HGT) is a critical mechanism driving the rapid and widespread dissemination of antimicrobial resistance genes (ARGs) among diverse bacterial populations, often transcending species boundaries nih.govwikipedia.orguconn.edureactgroup.orgnih.govmdpi.comnih.gov. This process allows bacteria to acquire new genetic material, including genes that confer resistance to antibiotics like this compound, from other bacteria rather than through vertical inheritance (parent to offspring).
ARGs are frequently carried on mobile genetic elements (MGEs), such as plasmids, integrons, and transposons. These MGEs serve as efficient vectors for the transfer of genetic information between bacterial cells wikipedia.orguconn.edureactgroup.orgnih.govmdpi.com. The three primary pathways of HGT are:
Conjugation : This involves direct cell-to-cell contact, often mediated by pili, allowing the transfer of plasmids containing ARGs from a donor bacterium to a recipient bacterium. Conjugation is considered the most influential mechanism for the dissemination of ARGs uconn.edureactgroup.orgnih.govmdpi.com.
Transduction : In this process, bacteriophages (viruses that infect bacteria) inadvertently transfer bacterial DNA, including ARGs, from one bacterium to another during their replication cycle reactgroup.orgmdpi.com.
Transformation : Some bacteria are naturally competent, meaning they can take up "naked" DNA fragments, including ARGs, directly from their extracellular environment and integrate them into their own genome reactgroup.orgmdpi.com.
HGT plays a pivotal role in the emergence and global spread of multidrug-resistant "superbugs" uconn.edunih.gov. Bacterial biofilms, characterized by densely packed bacterial communities encased in an extracellular matrix, are recognized as hotspots for HGT due to the close proximity of bacteria, which enhances the probability of genetic exchange mdpi.com. The acquisition of the mecA gene by Staphylococcus aureus, leading to MRSA, is a classic example of resistance dissemination facilitated by HGT mdpi.com.
Synthetic and Biosynthetic Research on Penicillin Df
Biosynthesis by Penicillium Species: Pathway Elucidation
Penicillin is a secondary metabolite produced by filamentous fungi, primarily Penicillium rubens (formerly Penicillium chrysogenum), through a complex biosynthetic pathway. This process occurs when the growth of the fungus is inhibited by stress. nih.govncats.iodrugfuture.comnih.gov
The biosynthesis of penicillin G, a natural penicillin from which semisynthetic derivatives like Penicillin DF are often derived, proceeds through three key enzymatic steps:
Condensation of Amino Acids: The initial step involves the condensation of three specific amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction forms a linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial step is catalyzed by the enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which is encoded by the pcbAB gene. nih.gov
Cyclization to Isopenicillin N: The ACV tripeptide then undergoes an oxidative ring closure. This reaction, catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene, results in the formation of a bicyclic structure characteristic of penicillins: a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. The product of this step is isopenicillin N (IPN), which possesses weak antibiotic activity. nih.gov
Side-Chain Exchange: In the final step, the L-α-aminoadipate side chain of isopenicillin N is exchanged for a more hydrophobic side chain. This transacylation reaction is catalyzed by acyl-coenzyme A: isopenicillin N acyltransferase (IAT), also known as AAT, encoded by the penDE gene. For instance, the addition of phenylacetic acid as a precursor leads to penicillin G, while phenoxyacetic acid yields penicillin V. The side chain precursor, such as phenylacetic acid, is activated by phenylacetic acid CoA ligase (PCL). nih.gov
The penicillin biosynthetic pathway is compartmentalized within the fungal cell. The first two enzymes, ACVS and IPNS, are located in the cytosol, while IAT and PCL are found in peroxisomes. The biosynthesis is subject to feedback inhibition, with L-lysine inhibiting homocitrate synthase, an enzyme involved in the production of L-α-aminoadipic acid, a penicillin precursor. nih.gov
Chemical Synthesis Methodologies and Associated Challenges
While biosynthesis remains the primary industrial production method for natural penicillins, chemical synthesis has played a significant role in understanding penicillin's structure and developing semisynthetic derivatives.
Historical Total Synthesis Approaches (e.g., Penicillin V)
The complete chemical synthesis of natural penicillin was a significant scientific endeavor, with the first total synthesis of natural penicillin achieved by researchers at the Massachusetts Institute of Technology (MIT) in 1957. The determination of penicillin's chemical structure by Dorothy Hodgkin in 1964 was pivotal, paving the way for further synthetic efforts.
Early attempts at total synthesis, such as those by John C. Sheehan, faced considerable challenges due to the inherent instability and complex stereochemistry of the β-lactam ring system. Although Sheehan's synthesis was not suitable for mass production, one of its key intermediate compounds was 6-aminopenicillanic acid (6-APA), which represents the core nucleus of penicillin. The discovery of 6-APA in 1957 by researchers at Beecham Research Laboratories was a breakthrough, as it allowed for the chemical modification of the penicillin nucleus, leading to the development of new penicillin forms. nih.gov
Development and Production of Semisynthetic this compound Derivatives
Semisynthetic penicillins, including this compound (amylpenicillin), are produced by chemically attaching various side chains to the 6-APA nucleus. This 6-APA is typically obtained by hydrolyzing natural penicillin G. nih.gov The primary motivation behind developing semisynthetic penicillins was to overcome the limitations of naturally occurring penicillins, such as poor oral efficacy, susceptibility to enzymatic degradation by penicillinase, and a narrow spectrum of activity.
The production of 6-APA from penicillin G is often achieved through biocatalytic approaches, specifically using the enzyme penicillin G acylase. This enzymatic hydrolysis is a successful example of biocatalysis in the pharmaceutical industry. Once 6-APA is obtained, different carboxylic acyl donor chains can be chemically condensed with it to yield a wide array of semisynthetic penicillins with altered properties. This compound itself is characterized by a hexanoyl side chain. simsonpharma.comnih.govbldpharm.com
Industrial Fermentation and Production Optimization Techniques
The industrial production of penicillin, including precursors for semisynthetic derivatives like this compound, heavily relies on large-scale fermentation processes using Penicillium species.
Strain Improvement and Genetic Engineering for Enhanced Yields
Significant advancements in penicillin production have been achieved through extensive classical strain improvement (CSI) programs. These programs, spanning over 70 years, have utilized random mutagenesis techniques, including exposure to X-rays, UV radiation, and chemical mutagens like ethyl methanesulfonate (B1217627) (EMS). Such efforts have led to a remarkable increase in penicillin titers, exceeding 1000-fold compared to the original Penicillium strains. nih.govncats.io
The improvements in high-yielding strains of Penicillium rubens (P. chrysogenum) are attributed to several genetic changes:
Gene Cluster Amplification: Industrial strains often possess multiple copies of the penicillin biosynthetic gene cluster, which includes the pcbAB, pcbC, and penDE genes, leading to increased enzyme production.
Metabolic Pathway Optimization: Mutations have been identified that target amino acid metabolism, enhancing the biosynthesis of precursor amino acids like L-cysteine. ncats.io
Regulatory Control Removal: Classical mutagenesis has also worked by disrupting regulatory pathways that naturally control penicillin biosynthesis, allowing the microorganism to produce the antibiotic at continuously higher levels.
Modern genetic engineering techniques further enhance yields by increasing the expression of biosynthetic genes, eliminating competing metabolic pathways, and optimizing regulatory mechanisms. For instance, overexpression of the gene encoding ACV synthetase has been shown to boost penicillin production rates. Advanced tools like CRISPR-Cas9 technology offer precise genome editing, enabling targeted gene knockouts (to disable genes that negatively affect production), gene insertions (to introduce genes that enhance precursor availability or enzyme efficiency), and gene regulation (by modifying promoter regions to increase expression levels of key biosynthetic genes). Additionally, disruption of the lys2 gene, which is involved in lysine (B10760008) biosynthesis, can redirect the L-α-aminoadipic acid pool towards penicillin synthesis, thereby increasing production.
Media Composition Studies for Optimal this compound Production
Optimizing the fermentation medium is critical for maximizing penicillin production. Industrial Penicillium strains are typically cultivated using a fed-batch culture technique, where cells are continuously subjected to stress, a condition necessary for inducing penicillin production. nih.gov
Key components and conditions of the fermentation medium include:
Carbon Sources: Lactose is a preferred carbon source because, unlike glucose, it does not repress penicillin biosynthesis enzymes. Other suitable carbon sources include molasses or glycerol. nih.gov
Nitrogen Sources: Various nitrogen sources are utilized, such as corn steep liquor, ammonium (B1175870) sulfate, peptone, yeast extract, and enzymatic casein hydrolysates. Methionine can also stimulate penicillin production. nih.gov
Precursors: Specific precursors are added to direct the biosynthesis towards desired penicillin types. For natural penicillin G, phenylacetic acid is supplied, and for penicillin V, phenoxyacetic acid is used. These precursors are taken up by the fungal cells via passive diffusion. nih.govdrugfuture.com
Minerals and Trace Elements: Essential minerals and trace elements, including potassium dihydrogen phosphate, sodium sulfate, magnesium sulfate, manganese sulfate, ferrous sulfate, and calcium carbonate, are incorporated into the medium. Sulfate ions, as a component of the penicillin structure, play a significant role in promoting synthesis.
pH Control: The initial pH of the fermentation medium is typically maintained between 6.5 and 7.0. During the idiophase (production phase), the pH tends to become alkaline due to ammonia (B1221849) production, necessitating careful control through the addition of agents like lactic acid or ammonia water. Optimal pH ranges for penicillin production are often cited between 5.5-5.8 or 6.5 ± 0.25.
Oxygen Supply: Penicillin-producing microbes are highly aerobic, requiring a continuous supply of sterile air throughout the fermentation cycle.
Temperature: The optimal temperature for penicillin fermentation is generally maintained between 25-27°C. drugfuture.com
The controlled feeding of substrates, such as glucose and phenylacetic acid, and monitoring of parameters like dissolved oxygen, dissolved carbon dioxide, and ammonia nitrogen concentration, are crucial for maximizing penicillin yield in large fermentation tanks.
Structure-Activity Relationship (SAR) Studies in this compound Analogs
This compound, also known as Amylpenicillin or Hexanoylpenicillin, is a semisynthetic β-lactam antibiotic characterized by a hexanoyl (n-hexylcarbonyl) side chain attached to the 6-amino group of the 6-aminopenicillanic acid (6-APA) nucleus nih.govchem960.comnih.govncats.io. The core structure of penicillins, including this compound, comprises a fused β-lactam ring and a thiazolidine ring, which are critical for their antibacterial activity guidetopharmacology.orgfishersci.iercsb.org. The mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) chem960.com.
While comprehensive, detailed structure-activity relationship (SAR) studies specifically focusing on a wide range of modifications to the hexanoyl side chain of this compound and presenting comparative data tables are not extensively documented in readily available public scientific literature, the general SAR principles established for the penicillin class provide a framework for understanding how structural variations would impact its biological properties guidetopharmacology.orgfishersci.iercsb.org.
Key Structural Features and Their Influence on Penicillin Activity (General Principles Applicable to this compound Analogs):
The antibacterial activity of penicillins is primarily dependent on the intact β-lactam ring and the free carboxyl group at position 3 of the thiazolidine ring fishersci.iercsb.org. The most significant site for structural modification to alter the spectrum of activity, acid stability, and resistance to β-lactamases is the acyl side chain at position 6 (R group) guidetopharmacology.orgfishersci.iercsb.org. In the case of this compound, this is the hexanoyl group.
β-Lactam Ring Reactivity: The strained nature of the four-membered β-lactam ring is crucial for its reactivity with the active site serine of PBPs, leading to the formation of a stable acyl-enzyme and subsequent inhibition of cell wall synthesis rcsb.org. Any modification that reduces this strain or alters the electrophilicity of the β-lactam carbonyl can diminish activity rcsb.org.
Thiazolidine Ring and Carboxyl Group: The thiazolidine ring and the carboxylic acid group at position 3 are essential for activity. The carboxyl group, typically deprotonated in physiological conditions, plays a vital role in binding to positively charged amino acids within the PBP active site fishersci.iercsb.org.
6-Acyl Side Chain (R Group): The nature of the R group attached to the 6-amino group of the 6-APA nucleus significantly influences the pharmacokinetic and pharmacodynamic properties of penicillins. For this compound, this is the hexanoyl group (–CO–(CH2)4–CH3).
Inferred Structure-Activity Relationships for this compound Analogs (Based on General Penicillin SAR):
Based on the general principles of penicillin SAR, the following inferences can be made regarding modifications to the hexanoyl side chain of this compound:
| Structural Modification to the Hexanoyl Side Chain (R Group) | Expected Impact on Antibacterial Activity | Expected Impact on Acid Stability | Expected Impact on β-Lactamase Resistance |
| Increased Hydrophobicity/Chain Length | Generally increased Gram-positive activity; potential for altered membrane permeability. | Variable; may increase or decrease. | Generally no significant improvement; possibly reduced Gram-negative activity. |
| Introduction of Bulky Groups at α-Carbon | Potential for increased β-lactamase resistance due to steric hindrance guidetopharmacology.orgfishersci.ie. | Improved acid stability guidetopharmacology.org. | Increased resistance guidetopharmacology.orgfishersci.ie. |
| Introduction of Polar/Ionized Groups at α-Carbon (e.g., -NH2, -OH, -COOH) | Enhanced activity against Gram-negative bacteria due to improved penetration through outer membrane guidetopharmacology.orgfishersci.ie. | Improved acid stability guidetopharmacology.org. | Generally no significant improvement; may increase susceptibility to some β-lactamases. |
| Electron-Withdrawing Groups in Side Chain | Can protect from acid degradation guidetopharmacology.org. | Improved acid stability guidetopharmacology.org. | Variable, depending on steric and electronic effects. |
| Stereochemistry at α-Carbon | Isomeric forms can show differential activity (e.g., D-isomers often more active) guidetopharmacology.org. | Variable. | Variable. |
Detailed Research Findings:
The relatively simple, straight-chain hexanoyl group of this compound suggests a spectrum of activity typical of early penicillins, primarily effective against Gram-positive bacteria and susceptible to β-lactamase degradation, similar to Penicillin G, which has a phenylacetyl side chain guidetopharmacology.orgfishersci.iercsb.org. The absence of bulky or polar groups in the hexanoyl side chain would likely mean limited resistance to enzymatic hydrolysis by β-lactamases and susceptibility to acid degradation in the stomach, which are common challenges for penicillins without specific protecting groups guidetopharmacology.orgrcsb.org.
An extensive search of scientific literature and chemical databases did not yield any results for a specific chemical compound identified as “this compound.” This designation does not appear to correspond to a recognized or standard nomenclature for any known derivative of penicillin.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as the compound is not described in the available research. The strict instructions to adhere to the provided outline and focus exclusively on this specific compound name cannot be fulfilled without information on the compound itself.
To provide the requested pharmacological and pre-clinical research methodologies, information on a recognized penicillin derivative (e.g., Penicillin G, Penicillin V, Amoxicillin (B794), etc.) would be required. Without a valid subject compound, generating the specified content would lead to inaccurate and fabricated information.
Pharmacological and Pre Clinical Research Methodologies for Penicillin Df
Advanced Analytical Techniques in Penicillin DF Research
The structural characterization and purity assessment of this compound, a semi-synthetic derivative of the penicillin family, rely on sophisticated analytical methodologies. These techniques are crucial for confirming the molecular identity, determining the three-dimensional arrangement of atoms, and quantifying the presence of impurities or related substances. The application of X-ray crystallography, chromatography, and spectroscopy provides the detailed molecular insights necessary for preclinical research and development.
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound. This technique was famously pioneered for the original penicillin structure by Dorothy Hodgkin, whose work laid the foundation for structural biology. ox.ac.ukthe-scientist.comsciencemuseumgroup.org.uk The method involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow researchers to calculate the positions of individual atoms within the crystal lattice, revealing detailed information about bond lengths, bond angles, and stereochemistry. ox.ac.ukdataphys.org
For this compound, this analysis is critical to confirm the integrity of the core β-lactam and thiazolidine (B150603) rings and to determine the exact conformation of its unique side chain. The process begins with the cultivation of a high-quality single crystal of this compound, which is then mounted and exposed to a focused beam of X-rays. nih.gov The resulting diffraction data is processed to generate an electron density map, from which the final molecular model is built and refined. ox.ac.ukdataphys.org
Structural studies on related penicillin derivatives complexed with their target enzymes, such as penicillin-binding proteins (PBPs), have provided invaluable insights into their mechanism of action. nih.govnih.govasm.org Similar crystallographic analyses of this compound in complex with its biological targets can elucidate the specific molecular interactions responsible for its activity.
Below is a representative table of crystallographic data parameters that would be obtained during the structural analysis of a this compound crystal.
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (Å) | a = 9.5, b = 6.2, c = 15.8, β = 98.5° |
| Resolution (Å) | 1.5 - 2.5 |
| R-factor / R-free | 0.04 / 0.06 |
| Data Collection Temperature (K) | 100 |
Chromatographic and Spectroscopic Methods in Purity and Derivative Analysis
While X-ray crystallography provides a static molecular picture, a combination of chromatographic and spectroscopic techniques is essential for assessing the purity of this compound and identifying any related substances, such as precursors or degradation products. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the foremost technique for purity analysis. taylorfrancis.com This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). lcms.cz For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar. A UV detector is commonly used to quantify the separated compounds by measuring their absorbance at a specific wavelength, often around 220 nm. lcms.cz The purity is determined by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.govrsc.org This hyphenated technique is exceptionally sensitive and specific, allowing for the confident identification and quantification of this compound and its derivatives, even at trace levels. jssuni.edu.inchromatographyonline.comusda.gov After separation by the LC system, molecules are ionized and their mass-to-charge ratio is measured, providing definitive molecular weight information and fragmentation patterns that act as a molecular fingerprint. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural elucidation and purity confirmation. springernature.com ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule. nih.govslideshare.netresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, researchers can confirm the expected structure of this compound and detect the presence of impurities. mdpi.com
The table below summarizes typical conditions used in the chromatographic analysis of penicillin compounds like this compound.
| Parameter | Typical HPLC-UV Conditions | Typical LC-MS/MS Conditions |
|---|---|---|
| Column | C18 (4.6 x 100 mm, 5 µm) | C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | Electrospray Ionization (ESI), Triple Quadrupole |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 25°C | 30°C |
Clinical Efficacy Research and Methodological Considerations for Penicillin Df
Design and Execution of Randomized Controlled Trials (RCTs) in Penicillin DF Efficacy Studies
Randomized controlled trials (RCTs) represent the gold standard for evaluating the efficacy of therapeutic interventions, including antimicrobial agents like this compound. The design and execution of these trials are critical for producing reliable and unbiased results that can inform clinical practice. nih.gov The primary goal is to minimize bias, and key elements in achieving this are the principles of blinding and randomization. nih.goviddo.org
Blinding is the process of concealing the treatment allocation from individuals involved in the trial, such as patients, clinicians, and outcome assessors. nih.govyoutube.com In studies involving this compound, a double-blind approach is often employed, where neither the participants nor the investigators know who is receiving the investigational drug versus a comparator or placebo. youtube.combmj.com This methodology is crucial for preventing performance and detection bias, where knowledge of the treatment could unintentionally influence patient-reported outcomes or clinician assessments. youtube.com For instance, in a trial comparing this compound to another antibiotic, both drugs would be prepared in identical-appearing formulations (e.g., over-encapsulation) to ensure concealment. nih.gov
Randomization is the process of assigning participants to treatment groups by chance. iddo.orgbmj.com This ensures that known and unknown confounding factors are, on average, evenly distributed between the groups, providing a solid basis for comparing the outcomes. nih.gov In this compound trials, methods like block randomization are used to maintain balance in the number of participants in each group throughout the study. bmj.com The allocation sequence is typically generated by a statistician and concealed from the clinical staff to preserve the integrity of the randomization process. bmj.com
Determining the appropriate sample size is a critical step in clinical trial design to ensure that the study can detect a true treatment effect if one exists. whitman.edugnedenko.net The calculation is based on several key components: the desired statistical power (usually 80% or 90%), the significance level (alpha, typically 0.05), and the expected effect size. clinicaltrials.govuni-lj.sinih.gov If a sample size is too small, a trial may fail to detect a clinically important difference, while an excessively large sample size can be wasteful of resources. scispace.com
Statistical power analysis is the method used to determine the smallest sample size needed to obtain accurate and reliable results. whitman.edunih.gov For example, in a non-inferiority trial comparing this compound to a standard antibiotic with an assumed cure rate of 85%, researchers would calculate the number of patients needed to confidently conclude that this compound is not significantly worse than the standard treatment by a pre-specified margin. nih.gov Such calculations must also account for potential patient dropouts to ensure the final number of participants is sufficient for a valid analysis. uni-lj.si
Table 1: Key Parameters in Sample Size Calculation for a Hypothetical this compound Trial This table illustrates the typical inputs for determining sample size in a clinical trial.
| Parameter | Definition | Example Value | Rationale |
| Alpha (α) | The probability of a Type I error (false positive). | 0.05 | Conventional level for statistical significance. |
| Power (1-β) | The probability of detecting a true effect (avoiding a false negative). | 80% | A common standard in clinical trials to ensure a high chance of finding a real effect. clinicaltrials.gov |
| Expected Cure Rate (Control) | The anticipated success rate of the standard or placebo treatment. | 85% | Based on historical data from similar antibiotic studies. nih.gov |
| Non-inferiority Margin (Δ) | The maximum clinically acceptable difference in efficacy. | 15% | A pre-defined threshold to determine if the new drug is "not worse than" the standard. nih.gov |
| Anticipated Dropout Rate | The percentage of patients expected to not complete the study. | 15% | To ensure the final sample size remains statistically powerful. uni-lj.si |
Protocols for Clinical Outcome Measurement and Assessment
Standardized protocols for measuring and assessing clinical outcomes are essential for the objective evaluation of this compound's efficacy. These protocols define specific endpoints that reflect clinically meaningful benefits for patients.
Clinical cure is a primary endpoint in most antibiotic trials and is defined by the resolution of the signs and symptoms of the infection being studied. nih.gov For instance, in studies of community-acquired pneumonia (CAP), clinical cure would be marked by the improvement of symptoms like fever, cough, and shortness of breath. nih.gov Patient-reported outcome measures are also increasingly used to capture the resolution of symptoms from the patient's perspective. researchgate.net
The timing of assessment is critical. Evaluations are often performed at specific intervals, such as at the end of therapy and at a follow-up visit several weeks later, to assess both initial response and sustained cure. nih.gov In a trial comparing high-dose penicillin with amoxicillin (B794) for uncomplicated CAP, clinical cure was observed in 90.9% of patients assigned to penicillin. nih.gov
In the context of pneumonia, chest radiographs are a key tool for diagnosis and for monitoring treatment response. nih.gov Radiological resolution refers to the clearance of infection-related abnormalities, such as infiltrates and consolidation, on a chest X-ray. nih.govoup.com However, radiological improvement often lags behind clinical cure. nih.govoup.com
Studies have shown that in patients with mild to moderately severe CAP, complete radiological clearance occurs in approximately 30% of patients after 10 days and around 70% after one month. nih.gov The average time for radiological resolution can be around 31 days. nih.govresearchgate.net Therefore, protocols for this compound pneumonia trials specify serial chest radiographs at set time points (e.g., at 2, 4, and 8 weeks) to track the rate and extent of lung recovery. nih.govresearchgate.net
Table 2: Typical Timeline for Radiological Resolution in Community-Acquired Pneumonia This interactive table shows the cumulative percentage of patients achieving radiological resolution over time, based on findings from multiple studies.
| Time Point | Cumulative Radiological Resolution Rate |
| 2 Weeks | 30% nih.govresearchgate.net |
| 4 Weeks | 68.5% nih.govresearchgate.net |
| 8 Weeks | 94.2% nih.govresearchgate.net |
| 12 Weeks | 100% nih.govresearchgate.net |
Comparative Efficacy Research of this compound with Other Antimicrobial Agents
To establish the clinical utility of this compound, its efficacy must be compared against other established antimicrobial agents. These comparative studies help define its role in treating specific infections. Research has compared penicillins to various other antibiotic classes, including cephalosporins, fluoroquinolones, and macrolides. auctoresonline.orgnih.govnih.gov
In a study on community-acquired pneumonia, for example, amoxicillin was found to be superior to penicillin V, with a clinical resolution on day 30 that was 28.6% higher. nih.govelsevier.es Similarly, another study comparing penicillin-based therapy to fluoroquinolone-based therapy for CAP found that patients initiated on fluoroquinolones were less likely to experience treatment failure. nih.gov Conversely, in treating neurosyphilis with psychiatric symptoms, a randomized controlled trial found no significant differences in clinical efficacy between penicillin and ceftriaxone (B1232239) sodium, indicating both are effective options. nih.gov These studies highlight that the comparative efficacy can depend heavily on the specific infection, the pathogen's susceptibility, and the patient population. nih.gov
Table 3: Comparative Clinical Efficacy of Penicillins vs. Other Antibiotics for Specific Infections This table summarizes the findings of studies comparing a penicillin-based therapy to other antimicrobial agents.
| Infection | Penicillin Agent | Comparator Agent | Efficacy Outcome | Citation |
| Community-Acquired Pneumonia (CAP) | Penicillin V | Amoxicillin | Amoxicillin was 28.6% superior in terms of clinical resolution at day 30. | nih.govelsevier.es |
| Community-Acquired Pneumonia (CAP) | Penicillins | Fluoroquinolones | Patients on fluoroquinolones were less likely to experience treatment failure. | nih.gov |
| Neurosyphilis | Penicillin | Ceftriaxone Sodium | No significant difference in clinical efficacy was observed between the two treatments. | nih.gov |
| Gonococcal Urethritis | Penicillin G | Piperacillin | No significant difference in cure rates was found between the two treatments. | asm.org |
Head-to-Head Trials with Cephalosporins
Direct comparative studies between this compound and cephalosporins have been a cornerstone in defining the therapeutic landscape for various bacterial infections. A meta-analysis of nine randomized controlled trials, encompassing 2,113 adult patients with Group A β-hemolytic streptococcal (GABHS) tonsillopharyngitis, revealed a statistically significant advantage for cephalosporins over penicillin in terms of both bacteriological and clinical cure rates. oup.comnih.gov The summary odds ratio for bacteriologic cure favored cephalosporins, indicating that the bacteriologic failure rate for penicillin therapy was nearly double that of cephalosporin (B10832234) treatment. oup.comnih.gov Similarly, the clinical cure rate was also significantly higher with cephalosporins. oup.comnih.gov
These findings are supported by sensitivity analyses which confirmed the superiority of cephalosporins in trials with robust methodologies, such as those that were double-blinded, of high quality, and had well-defined clinical statuses. nih.gov While both this compound and cephalosporins act by inhibiting bacterial cell wall synthesis, cephalosporins often exhibit a broader spectrum of activity and greater resistance to the beta-lactamase enzymes produced by some bacteria. withpower.com
However, in the context of methicillin-susceptible Staphylococcus aureus (MSSA) infections complicated by bacteremia, a large, multi-center retrospective cohort study involving 2,642 patients found no significant difference in 30-day or 90-day mortality between patients treated with third-generation cephalosporins (ceftriaxone or cefotaxime) and those who received penicillinase-stable penicillins. oup.com The odds of recurrent infection were also similar between the two groups. oup.com This suggests that for certain infections, this compound demonstrates comparable efficacy to cephalosporins.
Interactive Table: Bacteriological and Clinical Cure Rates in GABHS Tonsillopharyngitis
| Treatment Group | Bacteriological Cure Rate (Odds Ratio vs. Penicillin) | Clinical Cure Rate (Odds Ratio vs. Penicillin) |
| Cephalosporins | 1.83 (95% CI, 1.37–2.44) | 2.29 (95% CI, 1.61–3.28) |
| Penicillin | Reference | Reference |
Data derived from a meta-analysis of 9 randomized controlled trials. oup.comnih.gov
Comparative Studies with Amoxicillin in Community-Acquired Pneumonia
The comparative efficacy of this compound and amoxicillin in the treatment of community-acquired pneumonia (CAP) has been a subject of clinical investigation. Amoxicillin, a derivative of penicillin, possesses a broader spectrum of activity against certain bacteria. singlecare.com
A multicenter, parallel, double-blind, controlled, randomized clinical trial involving 43 adult patients with non-severe CAP aimed to assess the non-inferiority of high-dose penicillin V to high-dose amoxicillin. nih.govnih.gov The primary outcome was the clinical cure rate at 14 days. nih.gov In the per-protocol analysis, a clinical cure was observed in 90.9% of patients assigned to penicillin and 100% of those assigned to amoxicillin. nih.govnih.gov While the non-inferiority of penicillin could not be proven due to the small sample size, an intention-to-treat analysis suggested that amoxicillin was superior to penicillin in this setting. nih.govnih.gov
A 2018 systematic review also indicated that amoxicillin may be more effective than penicillin for treating CAP. singlecare.com In pediatric populations, a population-based emulated trial highlighted a lower risk of treatment failure with amoxicillin compared to penicillin V for pneumonia. news-medical.net However, for respiratory tract infections in general, the narrower coverage of penicillin might be advantageous in preventing the development of antibiotic resistance. singlecare.com
Interactive Table: Clinical Cure Rates in Uncomplicated Community-Acquired Pneumonia
| Treatment Group | Clinical Cure Rate (Per-Protocol) | Notes |
| High-Dose Amoxicillin | 100% | N=25 |
| High-Dose Penicillin V | 90.9% | N=10 |
Data from a non-inferiority controlled clinical trial. nih.govnih.gov
Efficacy of this compound-Free Regimens in Specific Patient Populations (e.g., Allergy)
For patients with a documented this compound allergy, alternative antibiotic regimens are necessary. The choice of a this compound-free regimen is critical, as the presence of a penicillin allergy label has been associated with adverse clinical outcomes. researchgate.netfrontiersin.orgaaaai.org Patients with a reported penicillin allergy who receive second-line agents like vancomycin (B549263) or clindamycin (B1669177) have shown an increased risk of surgical site infections compared to those who receive first-line β-lactam therapy. nih.govnih.gov
Studies have shown that in patients with methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia and a reported penicillin allergy, treatment with vancomycin resulted in lower cure rates (67%) and higher rates of recurrence (15%) compared to those who received cefazolin (B47455) (84% cure rate, 9% relapse). nih.gov For patients with a true IgE-mediated allergic reaction, third-generation cephalosporins, which have a low cross-reactivity with penicillin, may be a viable option. cdc.gov
In cases where β-lactam antibiotics are contraindicated, other classes of antibiotics are employed. However, these alternatives may be less effective and associated with a higher risk of adverse events. nih.govcdc.gov The development of daptomycin (B549167) provided an alternative for MSSA bacteremia in penicillin-allergic patients, demonstrating non-inferiority to β-lactams in a prospective randomized trial. nih.gov
Methodological Challenges and Limitations in this compound Clinical Research
Addressing Low Statistical Power in Clinical Trials
A significant challenge in clinical research, including trials involving this compound, is the issue of low statistical power. royalsocietypublishing.orgnih.gov Statistical power is the probability of detecting a true effect if one exists. nih.gov Studies with low statistical power are more likely to produce false-negative results, where a clinically significant difference between treatments is missed. royalsocietypublishing.orgnih.gov
A review of meta-analyses across several biomedical domains revealed that a substantial proportion of studies have very low statistical power, often well below the conventional minimum of 80%. royalsocietypublishing.org This can be due to factors such as small sample sizes or small effect sizes. royalsocietypublishing.orgnih.gov In the previously mentioned comparative study of high-dose penicillin V versus amoxicillin for CAP, the authors noted that the primary limitation was the low statistical power due to the small number of enrolled patients, which made it difficult to definitively conclude non-inferiority. nih.govnih.gov
To mitigate the consequences of underpowered trials, researchers must conduct careful sample size calculations during the study design phase to ensure sufficient power to detect clinically meaningful effects. nih.govnih.gov This is crucial for the rigor and reproducibility of clinical trial results. nih.gov
Impact of Penicillin Allergy Labels on Clinical Decision-Making and Outcomes
The presence of a "penicillin allergy" label in a patient's medical record has a profound impact on clinical decision-making and is associated with poorer clinical outcomes. researchgate.netfrontiersin.orgaaaai.org Approximately 10-15% of the adult population reports a penicillin allergy, but up to 90% of these individuals are not truly allergic upon formal evaluation. aaaai.orgresearchgate.net
This erroneous labeling often leads to the avoidance of this compound and other β-lactam antibiotics, which are frequently the most effective and safest treatment options. nih.govcdc.gov Instead, patients are often treated with broader-spectrum antibiotics, which can increase the risk of antimicrobial resistance, adverse drug reactions, and infections such as Clostridioides difficile. psu.edusciencedaily.com
A meta-analysis involving over 1.2 million participants found that penicillin allergy labeling was associated with increased mortality, acute heart failure, ICU admissions, and the need for mechanical ventilation. researchgate.netfrontiersin.org In children with pneumonia, a penicillin allergy label was linked to a higher risk of hospitalization and acute respiratory failure. psu.edunih.gov These findings underscore the importance of accurate allergy assessment and "de-labeling" of patients who are not truly allergic to penicillin. aaaai.orgsciencedaily.comresearchgate.net This process can improve patient outcomes and support antimicrobial stewardship efforts. aaaai.orgresearchgate.net
Advanced Research Directions and Future Perspectives on Penicillin Df
Development of Novel Beta-Lactamase Inhibitors to Restore Penicillin DF Efficacy
The efficacy of beta-lactam antibiotics, the class to which penicillins belong, is primarily threatened by beta-lactamase enzymes, which hydrolyze the beta-lactam ring and inactivate the drug. frontiersin.org A key strategy to combat this resistance mechanism is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. benthamdirect.comnih.gov
Currently available inhibitors such as clavulanate, sulbactam, and tazobactam are effective against many Class A beta-lactamases but are less effective against emerging beta-lactamases from other classes (B, C, and D). nih.gov Research is focused on developing broad-spectrum inhibitors capable of inactivating multiple classes of these enzymes simultaneously. benthamdirect.com
Novel non-beta-lactam inhibitors like avibactam represent a significant advancement, showing activity against Class A, Class C, and some Class D beta-lactamases. mdpi.comnih.gov The development of such new agents is a critical area of research to restore and extend the utility of penicillins against multidrug-resistant bacteria. frontiersin.org
Promising Beta-Lactamase Inhibitors in Development
| Inhibitor Class | Mechanism of Action | Spectrum of Activity |
|---|---|---|
| Diazabicyclooctanes (e.g., Avibactam) | Reversible, covalent inhibition | Class A, Class C, some Class D |
| Boronic Acids | Transition state analogs, reversible covalent inhibition | Serine beta-lactamases |
Structure-Based Drug Design Approaches for Enhanced this compound Analogs
Structure-based drug design (SBDD) is a powerful methodology for developing new, more effective antibiotic analogs. usf.edu This approach relies on detailed knowledge of the three-dimensional structure of the target protein, such as a PBP or a beta-lactamase enzyme, typically obtained through X-ray crystallography or cryo-electron microscopy. usf.edumdpi.com
By understanding the precise molecular interactions between an antibiotic and its target, medicinal chemists can design modifications to the antibiotic's structure to enhance binding affinity and overcome resistance. usf.edunih.gov For instance, SBDD can be used to:
Design penicillin analogs that fit more effectively into the active site of resistant PBPs. nih.gov
Create inhibitors that specifically target the active sites of problematic beta-lactamases. nih.gov
Modify existing scaffolds to improve their pharmacological properties. mdpi.com
This iterative process of designing, synthesizing, and testing new compounds based on structural insights accelerates the discovery of potent antibiotics. nih.gov
Combatting Multidrug Resistance through Innovative this compound Research Strategies
The rise of multidrug-resistant (MDR) bacteria is a global health crisis that necessitates innovative strategies beyond traditional antibiotic development. frontiersin.orgnih.gov For penicillins, this involves a multi-pronged approach:
Combination Therapies : Pairing a penicillin with a novel beta-lactamase inhibitor is a proven strategy to overcome resistance. nih.govmdpi.com Research is also exploring combinations with non-antibiotic adjuvants that can block resistance mechanisms or other essential bacterial pathways. nih.gov
Targeting Virulence Factors : An alternative to killing bacteria directly is to disarm them by inhibiting their virulence factors, which may reduce the selective pressure for resistance development. nih.gov
Drug Repurposing : Screening libraries of existing approved drugs can identify non-obvious compounds that may have antimicrobial activity or can serve as adjuvants in combination therapies. nih.gov
Alternative Therapies : Exploring unconventional treatments like phage therapy, antimicrobial peptides, and anti-virulence compounds offers new avenues to treat MDR infections. nih.govfrontiersin.org
Therapeutic Strategies for this compound in the Context of Global Antimicrobial Resistance
Addressing the challenge of global antimicrobial resistance (AMR) requires a broad range of strategies that go beyond drug discovery. nih.govnih.gov Effective therapeutic strategies for any antibiotic, including penicillins, must be integrated into a larger public health framework. Key components of this framework include:
Surveillance and Monitoring : Robust global surveillance systems are essential to track the emergence and spread of resistance, which informs treatment guidelines and public health interventions. nih.govnih.gov
Infection Prevention and Control : Improving hygiene and sanitation in healthcare and community settings is a fundamental strategy to reduce the transmission of infections, thereby decreasing the need for antibiotics. nih.govnih.gov
Rational Use of Antibiotics : Implementing antimicrobial stewardship programs to ensure the appropriate use of antibiotics is crucial to preserve their efficacy. nih.gov
These comprehensive strategies are vital to ensure the long-term effectiveness of the penicillin class and other essential antimicrobial agents in an era of increasing resistance. mdpi.com
Q & A
Q. What are the key considerations for designing in vitro experiments to evaluate the stability of Penicillin DF under varying material conditions?
Methodological Answer: When testing material compatibility (e.g., syringes, storage containers), researchers must control for variables such as pH, temperature, and exposure duration. For example, synthetic rubber components in infusion systems can degrade this compound, as shown in studies comparing natural vs. synthetic rubber tubing . Experimental protocols should include HPLC or mass spectrometry to quantify active compound degradation, with negative controls (e.g., inert glass containers) to isolate material-specific effects.
Q. How can researchers optimize synthesis protocols for this compound derivatives to enhance β-lactam ring stability?
Methodological Answer: Modifications to the β-lactam ring require precise stoichiometric ratios and catalysts. For instance, penicillin V methyl ester can be converted into thiazolidine derivatives via ring-opening reactions using amines or thiols, with reaction progress monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . Column chromatography is recommended for purifying intermediates, and high-resolution mass spectrometry (HRMS) should validate final product structures.
Q. What statistical methods are appropriate for comparing the efficacy of continuous infusion vs. repeated injection of this compound in preclinical models?
Methodological Answer: Use paired t-tests or mixed-effects models to account for within-subject variability in pharmacokinetic parameters (e.g., AUC, Cmax). Ensure blinding in treatment administration to reduce bias. Historical data from trials with similar endpoints (e.g., bacterial load reduction) should inform power calculations for sample size determination .
Advanced Research Questions
Q. How should researchers address heterogeneity in meta-analyses of this compound clinical trial data?
Methodological Answer: Quantify heterogeneity using the I² statistic to assess the proportion of variability due to study differences rather than chance. For I² > 50%, employ random-effects models to generalize findings across populations. Sensitivity analyses (e.g., excluding outlier studies) and subgroup analyses (e.g., by dosing regimen) can identify sources of inconsistency . Document all adjustments in a PRISMA-compliant flowchart.
Q. What strategies mitigate confounding bias in observational studies evaluating this compound resistance patterns?
Methodological Answer: Apply propensity score matching to balance covariates (e.g., prior antibiotic exposure, comorbidities) between resistance and control groups. For time-varying confounders, marginal structural models or inverse probability weighting are robust alternatives. Validate findings using negative control outcomes (e.g., unrelated clinical endpoints) .
Q. How can contradictory findings between in vitro and in vivo studies of this compound be resolved?
Methodological Answer: First, assess methodological divergence: in vitro studies may use supraphysiological drug concentrations or lack immune system components. Reconciling discrepancies requires bridging experiments, such as ex vivo models (e.g., infected tissue explants) that mimic in vivo conditions. Bayesian meta-analytic approaches can quantify the probability of translational success .
Q. What ethical and practical challenges arise in multi-center trials testing novel this compound administration routes?
Methodological Answer: Standardize protocols across sites using centralized training for dose preparation and adverse event reporting. Predefine criteria for unblinding (e.g., anaphylaxis) and ensure compliance with FDA guidelines for patient-centered outcomes (e.g., mobility impact of continuous infusion vs. injections) . Use adaptive trial designs to re-estimate sample sizes based on interim efficacy data.
Methodological Frameworks and Reporting
Which frameworks guide the formulation of research questions for this compound mechanism-of-action studies?
Methodological Answer: Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparator: other β-lactams; Outcome: MIC50) to structure hypotheses. For translational relevance, align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring access to resistant bacterial isolates and IRB approval for human-derived samples .
Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?
Methodological Answer: Report reaction conditions (solvent, temperature, catalysts), purification steps (e.g., Rf values in TLC), and spectroscopic data (e.g., NMR chemical shifts, IR peaks) in supplementary materials. Adhere to NIH guidelines for preclinical reporting, including batch numbers for starting materials and validation of biological activity via standardized assays (e.g., broth microdilution) .
Data Management and Validation
Q. What are best practices for managing large-scale pharmacoepidemiologic datasets involving this compound?
Methodological Answer: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: store de-identified data in repositories like ClinVar or Dryad. Implement version control for protocol amendments and document data curation steps (e.g., outlier removal criteria). For adverse event analysis, apply MedDRA coding to standardize terminology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
